molecular formula C19H20IN3O2 B505150 N-{4-iodo-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide

N-{4-iodo-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide

Katalognummer: B505150
Molekulargewicht: 449.3g/mol
InChI-Schlüssel: KRFRBCORUSJVIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-iodo-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide is a synthetic organic compound with the molecular formula C19H20IN3O2 . This compound is characterized by the presence of an iodine atom, a piperidine ring, and a nicotinamide moiety, making it a unique structure in the realm of organic chemistry.

Vorbereitungsmethoden

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Analyse Chemischer Reaktionen

N-{4-iodo-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-{4-iodo-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, although specific applications in medicine require further research.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{4-iodo-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide involves its interaction with specific molecular targets. The iodine atom and piperidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its potential effects and applications .

Vergleich Mit ähnlichen Verbindungen

N-{4-iodo-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C19H20IN3O2

Molekulargewicht

449.3g/mol

IUPAC-Name

N-[4-iodo-2-(4-methylpiperidine-1-carbonyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H20IN3O2/c1-13-6-9-23(10-7-13)19(25)16-11-15(20)4-5-17(16)22-18(24)14-3-2-8-21-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,22,24)

InChI-Schlüssel

KRFRBCORUSJVIH-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CN=CC=C3

Kanonische SMILES

CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.